molecular formula C13H17NO2 B1392815 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid CAS No. 1256628-15-5

2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid

Cat. No.: B1392815
CAS No.: 1256628-15-5
M. Wt: 219.28 g/mol
InChI Key: XZQXSBCITTWAJB-UHFFFAOYSA-N
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Description

2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid is a useful research compound. Its molecular formula is C13H17NO2 and its molecular weight is 219.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2,2,4-trimethyl-3,4-dihydro-1H-quinoline-8-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-8-7-13(2,3)14-11-9(8)5-4-6-10(11)12(15)16/h4-6,8,14H,7H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZQXSBCITTWAJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(NC2=C1C=CC=C2C(=O)O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301180422
Record name 1,2,3,4-Tetrahydro-2,2,4-trimethyl-8-quinolinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301180422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256628-15-5
Record name 1,2,3,4-Tetrahydro-2,2,4-trimethyl-8-quinolinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256628-15-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,3,4-Tetrahydro-2,2,4-trimethyl-8-quinolinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301180422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What were the main findings of the research on 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid?

A1: The research primarily explored the synthesis of this compound derivatives as potential structural analogs of the antibiotic Helquinoline []. The study focused on the oxidation of substituted pyrroloquinoline-1,2-diones, leading to the formation of both 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acids and their dihydroquinoline counterparts []. A key finding was that the oxidation process selectively opened the pyrrole-1,2-dione ring without affecting the dihydroquinoline double bond, even in the presence of bulky gem-dimethyl groups [].

Q2: How was the structure of this compound confirmed?

A2: The synthesized compounds, including this compound derivatives, were characterized using a combination of spectroscopic techniques. These included ¹H NMR, ¹³C NMR spectroscopy, and mass spectrometry []. Elemental analysis provided further confirmation of the compound's identity and purity [].

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